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Abstract

4-Bromophenoxyacetic acid (CAS No: 1878-91-7) is a halogenated phenoxyacetic acid
derivative with applications in chemical synthesis and biological research, notably as a plant
growth regulator. Understanding its physicochemical properties is fundamental for its
application in synthesis, formulation, and biological studies. This technical guide provides a
comprehensive overview of the key physicochemical parameters of 4-bromophenoxyacetic
acid, details common experimental protocols for their determination, and outlines a typical
synthesis workflow.

Chemical Identity and Physical Properties

4-Bromophenoxyacetic acid is a solid, crystalline compound at room temperature. Its core
structure consists of a phenoxyacetic acid moiety with a bromine atom substituted at the para
position of the phenyl ring.

Table 1: Chemical Identifiers for 4-Bromophenoxyacetic Acid
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Identifier Value

IUPAC Name 2-(4-Bromophenoxy)acetic acid

CAS Number 1878-91-7[1][2][3][4]1[5]

Molecular Formula CsH7BrOs[1][4]

Molecular Weight 231.04 g/mol [1][4]1[6]

InChl Key SZEBGAQWWSUOHT-UHFFFAQYSA-NI6]
Canonical SMILES C1=CC(=CC=C10C(=0)C)Br

Table 2: Physicochemical Properties of 4-Bromophenoxyacetic Acid

Property Value Source(s)
Physical State Solid, powder to crystal [2][3]
Melting Point 149-153 °C [2][3]

151 °C [6]

159 °C [7]

157-161 °C

Boiling Point Data not available [2]

Soluble in methanol. Water

solubility is not explicitly

Solubility quantified but is expected to [2]
be low for the undissociated
acid.

pKa 3.13

3.09 £ 0.10 (Predicted)

logP (Octanol-Water Partition )
Data not available [2]

Coefficient)
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Synthesis

A common and logical route for the synthesis of 4-bromophenoxyacetic acid is the
Williamson ether synthesis. This method involves the reaction of a phenoxide with a
haloalkane. In this specific case, 4-bromophenol is deprotonated with a base to form the
corresponding phenoxide, which then acts as a nucleophile, attacking an a-haloacetate, such
as ethyl chloroacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid
product.

Logical Synthesis Workflow

Below is a diagram illustrating the logical steps for the synthesis of 4-bromophenoxyacetic
acid via the Williamson ether synthesis.

Step 1: Deprotonation

4-Bromophenol

+ Base (e.g., NaOH)

4-Bromophenoxide

+ Ethyl Chloroacetate

Step 2: Nucleophilic Substitution (Williamson Ether %ynthesis)

Ethyl Chloroacetate Ester Intermediate

+ H20, H* or OH™

Sis

Acid/Base 4-Bromophenoxyacetic Acid
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Caption: Williamson ether synthesis of 4-Bromophenoxyacetic acid.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-

bromophenoxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from organotin(IV) derivatives, the expected chemical shifts for the parent acid

in CDCIs are as follows:

Table 3: Predicted *H and 3C NMR Data for 4-Bromophenoxyacetic Acid

Predicted Chemical

Nucleus . Multiplicity Protons/Carbons
Shift (6, ppm)
1H NMR ~10-12 Singlet (broad) 1H (COOH)
_ 2H (aromatic, ortho to
7.41-7.37 Multiplet (d)
Br)
] 2H (aromatic, ortho to
6.83-6.79 Multiplet (d)
0)
4.59 Singlet 2H (CH-2)
13C NMR ~173.0 - Cc=0
157.1 C-O (aromatic)
C-H (aromatic, ortho
132.2
to Br)
C-H (aromatic, ortho
116.3
to O)
1145 C-Br (aromatic)
65.7 O-CH:2
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Note: Data is inferred from the spectra of organotin(IV) derivatives of 4-bromophenoxyacetic
acid and may vary slightly for the free acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-bromophenoxyacetic acid is expected to show characteristic
absorption bands for its functional groups. While a spectrum for the pure compound is not
readily available, analysis of its organotin complexes reveals key vibrational modes.

o O-H Stretch: A broad band is expected in the region of 2500-3300 cm™1 for the carboxylic
acid hydroxyl group.

e C=0 Stretch: A strong, sharp absorption band around 1700-1725 cm~1 is characteristic of the
carbonyl group in a carboxylic acid dimer.

e C-O-C Stretch: Asymmetric and symmetric stretching vibrations for the ether linkage are
expected around 1250 cm~* and 1050 cm™1, respectively.

o C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm~1, can be
attributed to the carbon-bromine bond.

e Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm~1 region.

Mass Spectrometry (MS)

The mass spectrum of 4-bromophenoxyacetic acid will exhibit a characteristic isotopic
pattern due to the presence of bromine, which has two major isotopes, 7°Br and 8Br, in nearly
equal abundance. This results in a distinctive M and M+2 peak pattern for the molecular ion
and any bromine-containing fragments.

» Molecular lon (M+): Expected at m/z 230 and 232 with approximately equal intensity.
o Key Fragmentation Pathways:
o Loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 185/187.

o Cleavage of the ether bond, potentially forming a bromophenoxy radical cation at m/z
172/174.
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o Loss of the entire side chain (-CH2COOH) to give a bromophenol fragment.

Experimental Protocols

The following sections detail generalized protocols for determining the key physicochemical
properties of a solid organic acid like 4-bromophenoxyacetic acid.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is
indicative of a pure compound.

Methodology:

o Sample Preparation: A small amount of the dry, crystalline 4-bromophenoxyacetic acid is
finely crushed and packed into a capillary tube to a height of 2-3 mm.

o Apparatus: A calibrated digital melting point apparatus is used.

e Measurement:

o

The capillary tube is placed in the heating block of the apparatus.

o The sample is heated rapidly to a temperature approximately 15-20 °C below the expected
melting point.

o The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

o The temperature at which the first liquid appears (onset) and the temperature at which the
entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

Methodology (Qualitative):

o Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl
ether, 5% ag. NaOH, 5% aq. NaHCOs) are used.

e Procedure:
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o Approximately 25 mg of 4-bromophenoxyacetic acid is added to 0.5 mL of the solvent in
a test tube.

o The mixture is agitated or stirred vigorously for 1-2 minutes.

o The sample is observed for dissolution. If it dissolves, it is classified as soluble. If not, it is
classified as insoluble.

o For acidic compounds like 4-bromophenoxyacetic acid, solubility in basic solutions
(NaOH, NaHCO:s) is expected due to the formation of the water-soluble carboxylate salt.
Effervescence upon addition to NaHCOs confirms the presence of an acid stronger than
carbonic acid.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology:

o Sample Preparation: A precisely weighed amount of 4-bromophenoxyacetic acid is
dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known
concentration (e.g., 0.01 M).

« Titration Setup:

o The solution is placed in a beaker with a magnetic stirrer.

o A calibrated pH electrode is immersed in the solution.

o Aburette is filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
e Procedure:

o The initial pH of the acid solution is recorded.

o The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL).
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o After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded
once the reading stabilizes.

o The titration is continued past the equivalence point (the point of rapid pH change).

o Data Analysis:

o Aftitration curve is generated by plotting pH (y-axis) versus the volume of NaOH added (x-
axis).

o The equivalence point is determined from the inflection point of the curve.

o The volume of NaOH at the half-equivalence point is determined. The pH at this point is
equal to the pKa of the acid.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:

o Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH
7.4) are mutually saturated by shaking them together for 24 hours and then allowing the
phases to separate.

e Procedure:
o A known amount of 4-bromophenoxyacetic acid is dissolved in the saturated n-octanol.

o Avolume of the saturated aqueous buffer is added to a flask containing the octanol
solution.

o The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow for
partitioning between the two phases.

o The mixture is then centrifuged to ensure complete separation of the two phases.

e Quantification:
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o Aliquots are carefully taken from both the n-octanol and aqueous layers.

o The concentration of 4-bromophenoxyacetic acid in each phase is determined using a
suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
of this value.

Characterization Workflow

The following diagram outlines a logical workflow for the complete physicochemical
characterization of a synthesized compound like 4-bromophenoxyacetic acid.

Synthesis & Purification

Synthesis of Crude Product

.

:I Purification (e.g., Recrystallization)l:

PhysiC})élemica Characterization

Ph')}vél Properties / / Structu?l Elucidatio\h\ \ Chemical Propertﬁi

| NMR (*H, =C) | | FT-IR

Characterized Compound

Melting Point Determination Solubility Tests Mass Spectrometry | pKa Determination logP Determination

Click to download full resolution via product page

Caption: Workflow for the characterization of 4-Bromophenoxyacetic acid.
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Applications

4-Bromophenoxyacetic acid is primarily utilized in research and development with key
applications including:

o Plant Growth Regulation: It acts as a herbicide and a plant growth regulator, similar to other
phenoxyacetic acids.

¢ Chemical Synthesis: It serves as an intermediate in the synthesis of more complex
molecules, including pharmaceuticals and other agrochemicals.

¢ Biochemical Research: It is used in studies investigating plant hormone interactions and the
effects of auxins on plant development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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